molecular formula C31H36O8 B3038621 Schizanrin L CAS No. 874472-16-9

Schizanrin L

Cat. No.: B3038621
CAS No.: 874472-16-9
M. Wt: 536.6 g/mol
InChI Key: WYLGJYYEEZHUJZ-UHFFFAOYSA-N
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Description

Schizanrin L is a chemical compound that belongs to the class of lignans, which are a group of natural products known for their diverse biological activities. This compound is primarily found in the fruit of Schisandra chinensis, a plant widely used in traditional Chinese medicine. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and hepatoprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Schizanrin L typically involves the extraction of the compound from the fruit of Schisandra chinensis. The extraction process often includes the use of organic solvents such as methanol or ethanol, followed by purification steps like column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound is generally based on large-scale extraction from Schisandra chinensis. The process involves harvesting the fruit, drying it, and then using solvents to extract the lignans. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Schizanrin L undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

Mechanism of Action

Schizanrin L exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Schizanrin L is often compared with other lignans found in Schisandra chinensis, such as:

  • Schisandrin A
  • Schisandrin B
  • Schisandrin C
  • Gomisin A
  • Deoxyschisandrin

Uniqueness

This compound stands out due to its unique chemical structure and specific biological activities. While other lignans also exhibit antioxidant and hepatoprotective properties, this compound has shown distinct effects in various experimental models, making it a compound of significant interest in scientific research.

Properties

IUPAC Name

(3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36O8/c1-17-14-20-15-22(33-3)27(35-5)29(37-7)24(20)25-21(16-23(34-4)28(36-6)30(25)38-8)26(18(17)2)39-31(32)19-12-10-9-11-13-19/h9-13,15-18,26H,14H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLGJYYEEZHUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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